molecular formula C10H11N3OS2 B1619790 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-34-5

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1619790
CAS No.: 52494-34-5
M. Wt: 253.3 g/mol
InChI Key: GKBYGCJOHFNQNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-ethoxyaniline with thiosemicarbazide under acidic conditions to form the intermediate 2-ethoxyphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis with appropriate adjustments for reaction conditions, solvent use, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable precursor in organic synthesis .

Reaction TypeDescription
OxidationForms disulfides or sulfoxides using agents like hydrogen peroxide.
ReductionConverts the thiadiazole ring to other sulfur-containing heterocycles using lithium aluminum hydride.
SubstitutionParticipates in nucleophilic substitution reactions with amines or alkoxides under basic conditions.

Biology

The compound exhibits notable antimicrobial and antifungal properties, making it useful in biological studies. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, where the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting or modulating enzyme activity.

Medicine

Due to its biological activities, this compound is being explored as a potential therapeutic agent. Its interactions with nucleic acids suggest possible applications in cancer treatment and other diseases where modulation of DNA/RNA functions is beneficial .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research on the compound's structural modifications has led to derivatives with enhanced bioavailability and potency against specific cancer cell lines. These findings highlight its application in drug design and development processes aimed at creating novel therapeutic agents.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties due to its unique chemical structure. Its applications extend to fields such as polymer science and materials engineering where thiadiazole derivatives are incorporated into formulations for enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting DNA and RNA functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy-phenylamino group enhances its solubility and reactivity compared to other thiadiazole derivatives .

Biological Activity

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H11N3OS2
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 52494-34-5

Physical Properties

PropertyValue
Melting Point198 °C
Boiling Point355.4 °C (Predicted)
Density1.46 g/cm³ (Predicted)
pKa5.70 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity.
  • Nucleic Acid Interaction : The thiadiazole ring can interact with DNA and RNA, potentially affecting their functions and stability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
  • Antifungal Activity : The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL compared to standard antifungal agents like fluconazole .

Cytotoxicity

In vitro studies have revealed that the compound possesses cytotoxic properties against various cancer cell lines. For instance, derivatives containing the thiadiazole moiety have shown promising results in inhibiting cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. Results indicated significant inhibition against both bacterial and fungal strains, suggesting its potential as a therapeutic agent .
  • Cytotoxicity Assessment
    • Another research focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it could inhibit cell growth effectively, indicating its potential for development into an anticancer drug .

Comparison with Similar Compounds

This compound can be compared with other thiadiazole derivatives:

CompoundAntimicrobial ActivityCytotoxicity
This compoundHighModerate
5-Amino-1,3,4-thiadiazole-2-thiolModerateLow
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiolModerateHigh

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, thiadiazole-thiol derivatives are synthesized via refluxing precursors (e.g., carbon disulfide or POCl₃) under controlled conditions . Key steps include:

  • Cyclization : Using POCl₃ at 90°C for 3 hours to form the thiadiazole core .
  • Nucleophilic substitution : Reacting thiol intermediates with halogenated compounds (e.g., sodium monochloroacetate) in aqueous or alcoholic media .
    Yield optimization requires pH adjustment (e.g., ammonia to pH 8–9) and solvent selection (DMSO/water for recrystallization) . Purity is validated via elemental analysis and chromatography .

Q. How can reaction conditions be optimized to enhance regioselectivity in thiadiazole-thiol functionalization?

Advanced Research Question
Regioselectivity in S-alkylation or aryl substitution depends on:

  • Catalyst choice : Sodium methoxide or K₂CO₃ improves electrophilic substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiol group .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during thiol deprotonation .
    Experimental design should include kinetic studies (e.g., varying reaction time) and monitoring via TLC/HPLC to isolate intermediates .

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structure of thiadiazole-thiol derivatives?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., SH resonance at δ 10.04 ppm) and carbon backbone .
  • IR spectroscopy : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and C=N/C-S bonds .
  • Mass spectrometry (EI) : Validates molecular ion peaks (e.g., m/z 305 [M+1] in ) .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., ±0.3% deviation) .
    Chromatography (HPLC, TLC) ensures >95% purity .

Q. How can researchers resolve contradictions in spectral data interpretation for thiadiazole-thiol derivatives?

Advanced Research Question
Discrepancies in NMR/IR data often arise from tautomerism (thione-thiol equilibrium) or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria by observing peak splitting at low temperatures .
  • Deuterium exchange : Detects labile protons (e.g., SH groups) via D₂O shaking .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra to cross-validate experimental IR .
    Document solvent, concentration, and instrument calibration to minimize artifacts .

Q. What computational methods predict the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., enzymes or receptors). For example, derivatives with triazole-thiadiazole hybrids show high affinity for bacterial DNA gyrase .
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. What mechanistic insights explain the reactivity of the thiadiazole-thiol group in cross-coupling reactions?

Advanced Research Question
The thiol group acts as a soft nucleophile, participating in:

  • Metal-catalyzed coupling : Pd-mediated reactions (e.g., Suzuki-Miyaura) require thiol protection (e.g., as disulfides) to prevent catalyst poisoning .
  • Oxidative dimerization : I₂ or H₂O₂ oxidizes -SH to disulfides, altering electronic properties .
    Mechanistic studies employ kinetic isotope effects (KIE) and ESR to detect radical intermediates .

Q. How do structural modifications (e.g., ethoxy-phenyl substitution) impact the compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity : Ethoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Acid-base behavior : The thiol group (pKa ~8–10) deprotonates in basic media, affecting solubility and reactivity .
  • Thermal stability : DSC/TGA analysis reveals decomposition points (>200°C for crystalline derivatives) .

Q. What strategies mitigate synthetic challenges in scaling up thiadiazole-thiol derivatives for preclinical studies?

Advanced Research Question

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., POCl₃ cyclization) .
  • Green solvents : Ethanol/water mixtures reduce toxicity and simplify purification .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize byproducts .

Properties

IUPAC Name

5-(2-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-2-14-8-6-4-3-5-7(8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYGCJOHFNQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351295
Record name 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52494-34-5
Record name 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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